(2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium chloride (CAS 123-46-6), commercially known as Girard's Reagent T (GirT), is a specialized, permanently charged quaternary ammonium hydrazine salt utilized primarily as a high-efficiency derivatization and reactive extraction agent for carbonyl-containing compounds [1]. In procurement and analytical workflows, GirT is prioritized for its ability to rapidly form stable, water-soluble hydrazones with aldehydes and ketones under mild conditions, thereby introducing a fixed cationic charge [1]. This permanent charge fundamentally alters the physicochemical properties of neutral analytes, enabling dramatic sensitivity enhancements in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, while also facilitating high-capacity aqueous extraction from apolar hydrocarbon streams [1].
Substituting Girard's Reagent T with traditional carbonyl derivatization agents like 2,4-dinitrophenylhydrazine (DNPH) or methoxyamine frequently fails in modern trace-analysis workflows because these generic alternatives do not introduce a permanent positive charge, resulting in severe losses in ESI-MS sensitivity [1]. Furthermore, while the closely related in-class substitute Girard's Reagent P (GirP) also provides charge-tagging via a pyridinium moiety, GirT utilizes an aliphatic trimethylammonium group that yields a distinct chromatographic retention profile and a highly specific 59 Da neutral loss during collision-induced dissociation (CID) [2]. This distinct fragmentation pathway makes GirT non-interchangeable with GirP in targeted Multiple Reaction Monitoring (MRM) assays where the specific 59 Da loss is required to bypass complex matrix interferences [2].
When quantifying low-abundance oxidative DNA lesions such as 5-formyl-2'-deoxyuridine (FodU), direct ESI-MS analysis suffers from poor ionization efficiency. Derivatization with GirT introduces a precharged quaternary ammonium moiety that significantly amplifies the signal. LC-MS/MS analysis of the resulting GirT hydrazone conjugate achieved a detection limit of 3–4 fmol, representing an approximately 20-fold sensitivity improvement over the direct analysis of the underivatized compound[1].
| Evidence Dimension | ESI-MS/MS Detection Limit |
| Target Compound Data | 3-4 fmol (GirT derivatized) |
| Comparator Or Baseline | Underivatized baseline (~20-fold lower sensitivity) |
| Quantified Difference | 20-fold improvement in detection limit |
| Conditions | LC-MS/MS on a linear-ion-trap mass spectrometer in positive-ion mode |
Justifies the procurement of GirT for ultra-trace biomarker quantification where standard non-derivatized workflows fail to meet detection thresholds.
In tandem mass spectrometry (MS/MS) workflows, the structural moiety of the charge tag dictates the fragmentation pattern used for Multiple Reaction Monitoring (MRM). GirT derivatives undergo a highly diagnostic neutral loss of the trimethylamine moiety (59 Da) upon collision-induced dissociation, whereas Girard's Reagent P (GirP) derivatives lose a pyridine moiety (79 Da) [1]. This 59 Da neutral loss transition is highly specific and allows for the unequivocal detection of endogenous hormones at the picogram level in complex biological matrices [1].
| Evidence Dimension | Diagnostic Neutral Loss Mass in CID |
| Target Compound Data | 59 Da (trimethylamine loss) |
| Comparator Or Baseline | 79 Da (pyridine loss) for GirP |
| Quantified Difference | Distinct 20 Da difference in primary fragmentation pathway |
| Conditions | Collision-induced dissociation (CID) in LC-MS/MS MRM mode |
Enables the design of highly specific MRM assays that avoid background noise, making GirT the preferred choice over GirP for specific complex-matrix analyses.
Beyond analytical derivatization, GirT is highly effective in preparative-scale reactive liquid-liquid extraction of carbonyls from apolar solvents. In the extraction of benzaldehyde from toluene, aqueous solutions of hydrazine salts like GirT demonstrated massive capacity advantages over conventional amine salts, achieving equilibrium distribution ratios of carbonyls as high as 300 [1].
| Evidence Dimension | Equilibrium Distribution Ratio (Carbonyl Extraction) |
| Target Compound Data | Distribution ratio up to 300 |
| Comparator Or Baseline | Simple amine salt solutions (significantly lower capacity) |
| Quantified Difference | Orders of magnitude higher extraction capacity |
| Conditions | Liquid-liquid reactive extraction of benzaldehyde from toluene at 25 °C |
Validates GirT as a high-capacity industrial and preparative reagent for the selective removal or recovery of aldehydes and ketones from hydrocarbon streams.
The practical utility of a derivatization reagent depends heavily on its reaction completion rate to ensure accurate quantification. In comparative glycomic profiling studies, GirT demonstrated excellent processability, achieving reaction yields higher than 99.5% for the derivatization of N-glycans under mild conditions, matching or exceeding the performance of more complex and costly isotopic labeling reagents [1].
| Evidence Dimension | Derivatization Reaction Yield |
| Target Compound Data | >99.5% conversion |
| Comparator Or Baseline | Complex isotopic tags (variable yields, higher cost) |
| Quantified Difference | Near-quantitative yield with lower reagent complexity |
| Conditions | Aqueous derivatization of N-glycans prior to MS analysis |
Ensures maximum conversion of precious, low-abundance samples without requiring harsh conditions that could degrade labile biomolecules.
GirT is the right choice for LC-ESI-MS/MS analysis of neutral oxosteroids and neurosteroids in clinical matrices, where its 59 Da neutral loss signature enables highly specific MRM transitions that eliminate background interference [2].
Essential for toxicology and genomic research workflows requiring the detection of low-abundance formyl lesions (e.g., 5-formyl-2'-deoxyuridine) at femtomole limits in cellular DNA [1].
A proven reagent for chemical engineering and preparative chromatography applications requiring the selective, high-yield extraction of aldehydes and ketones from apolar hydrocarbon streams using aqueous phase separation [3].
Highly suited for the charge-tagging of reducing sugars in glycoproteomics, overcoming ionization suppression from tryptic peptides and allowing for high-resolution profiling of neutral oligosaccharides [4].
Irritant